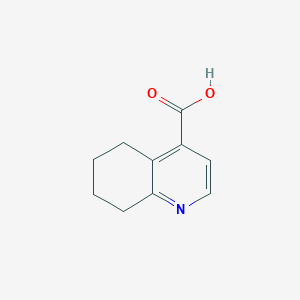
1-(4-aminopiperidin-1-yl)isoquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminopiperidin-1-yl)isoquinolin-6-amine, also known as 4-APIQ, is an important synthetic compound used in a variety of scientific applications. It is a derivative of isoquinoline and is related to the piperidine class of compounds. It is a white powder, with a molecular weight of 196.25 g/mol, and is soluble in water. 4-APIQ is used as a reagent in organic synthesis, as a fluorescent dye, and has a wide range of applications in biochemistry, medicine, and pharmacology.
Applications De Recherche Scientifique
1-(4-aminopiperidin-1-yl)isoquinolin-6-amine is used in a variety of scientific research applications. It is used as a fluorescent dye to label proteins and other molecules, as a reagent in organic synthesis, and as a chromogenic substrate in enzymatic assays. It is also used in the synthesis of other compounds, such as 4-aminopiperidine-1-yl-2-methyl-1H-imidazole and 4-aminopiperidine-1-yl-2-methyl-1H-indole.
Mécanisme D'action
1-(4-aminopiperidin-1-yl)isoquinolin-6-amine acts as an inhibitor of enzymes and other proteins, including cytochrome P450 enzymes. It binds to the active site of the enzyme and blocks its activity, thus preventing the enzyme from catalyzing a reaction. This inhibition can be used to study the function of enzymes and other proteins, as well as to develop drugs that target specific enzymes.
Biochemical and Physiological Effects
1-(4-aminopiperidin-1-yl)isoquinolin-6-amine has been shown to inhibit several enzymes, including cytochrome P450 enzymes. Inhibition of these enzymes can lead to changes in biochemical and physiological processes, such as changes in the metabolism of drugs and other compounds. In addition, 1-(4-aminopiperidin-1-yl)isoquinolin-6-amine has been shown to have anti-inflammatory and anti-cancer effects, as well as to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-aminopiperidin-1-yl)isoquinolin-6-amine is a useful reagent for a variety of laboratory experiments. It is relatively stable, easy to synthesize, and can be used to label proteins and other molecules. However, it is also toxic and should be handled with care. In addition, it is not soluble in organic solvents and can be difficult to remove from solutions.
Orientations Futures
There are several potential future directions for 1-(4-aminopiperidin-1-yl)isoquinolin-6-amine. It could be used to develop new drugs that target specific enzymes, as well as to study the structure and function of proteins. In addition, its anti-inflammatory and anti-cancer effects could be studied further. Finally, it could be used in the development of fluorescent probes for imaging and tracking molecules in cells and tissues.
Méthodes De Synthèse
1-(4-aminopiperidin-1-yl)isoquinolin-6-amine can be synthesized from isoquinoline and 4-aminopiperidine using a variety of methods. The most common method involves the reaction of isoquinoline with 4-aminopiperidine in aqueous medium at room temperature. This reaction produces a yellow solution which is then neutralized with a base, such as sodium hydroxide. The resulting product is a white powder which is then filtered and dried.
Propriétés
IUPAC Name |
1-(4-aminopiperidin-1-yl)isoquinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-11-4-7-18(8-5-11)14-13-2-1-12(16)9-10(13)3-6-17-14/h1-3,6,9,11H,4-5,7-8,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWXZMWRYOTUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC3=C2C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)isoquinolin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)


![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)







